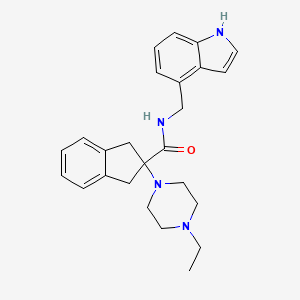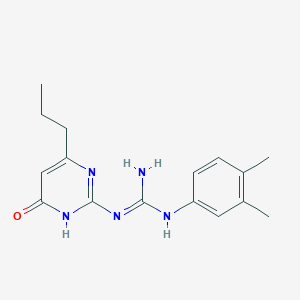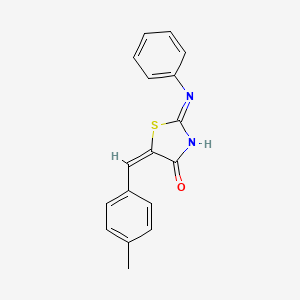![molecular formula C20H12IN3O4 B6088708 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide, also known as IBN-9, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. IBN-9 is a small molecule inhibitor that selectively targets the protein TTK, which is overexpressed in many types of cancer cells. In
作用机制
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves the selective inhibition of TTK. TTK is a protein kinase that is involved in the regulation of cell division. By inhibiting TTK, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide disrupts the normal cell cycle and induces cell death in cancer cells. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide induces mitotic arrest and apoptosis, leading to cell death. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer treatment.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is its selectivity for TTK. This makes it a potentially effective cancer treatment with low toxicity in normal cells. However, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several limitations for lab experiments. The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is complex and yields are relatively low. In addition, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide. One area of research is the development of more efficient synthesis methods for N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide. This could increase the yield and reduce the complexity of the synthesis process. Another area of research is the optimization of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide as a cancer treatment. This could involve the development of more potent analogs of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide or the combination of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide with other cancer treatments. Finally, further research is needed to fully understand the mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide and its potential applications in cancer research.
合成方法
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves several steps, starting with the preparation of 2-nitrobenzoyl chloride and 3-iodoaniline. These two compounds are then reacted to form N-(3-iodophenyl)-2-nitrobenzamide. The final step involves the condensation of N-(3-iodophenyl)-2-nitrobenzamide with 2-aminobenzoic acid to yield N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide. The overall yield of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is around 20%.
科学研究应用
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been studied extensively for its potential applications in cancer research. TTK is a protein that is overexpressed in many types of cancer cells and plays a critical role in cell division. By selectively targeting TTK, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has the potential to inhibit cancer cell growth and induce cell death. Several studies have shown that N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can effectively inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12IN3O4/c21-13-5-3-4-12(10-13)20-23-16-11-14(8-9-18(16)28-20)22-19(25)15-6-1-2-7-17(15)24(26)27/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMMETFSSXVVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)



![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![1-(1-azocanyl)-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6088732.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6088737.png)